molecular formula C9H11FO4 B6164706 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2322847-17-4

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No.: B6164706
CAS No.: 2322847-17-4
M. Wt: 202.2
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Description

6-fluorospiro[33]heptane-2,2-dicarboxylic acid is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid typically involves the following steps:

    Formation of the spirocyclic backbone: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for 6-fluorospiro[3

Chemical Reactions Analysis

Types of Reactions

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the spirocyclic structure can provide rigidity and specificity in molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic structure but lacks the fluorine atom.

    6-fluorospiro[3.3]heptane-2-carboxylic acid: Contains a single carboxylic acid group instead of two.

Uniqueness

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid is unique due to the presence of both fluorine and two carboxylic acid groups, which can significantly influence its chemical reactivity and potential applications. The fluorine atom can enhance the compound’s stability and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2322847-17-4

Molecular Formula

C9H11FO4

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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